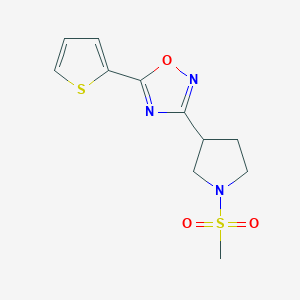
3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(Methylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized and studied extensively, and its unique properties have made it a promising candidate for further investigation.
Applications De Recherche Scientifique
Anticancer Potential
Research has shown that derivatives of 1,3,4-oxadiazoles, which share structural similarities with the compound , have been synthesized and evaluated for their anticancer activities. These derivatives, particularly when incorporated with a tetrahydropyridine (THP) moiety, have demonstrated potential anti-cancer effects. The pharmacological activities of these compounds have been linked to the nature of the substituents on their ring systems, suggesting that specific modifications can enhance their biological efficacy against cancer cell lines (Redda & Gangapuram, 2007).
Antimicrobial and Antifungal Activities
Sulfone derivatives containing 1,3,4-oxadiazole moieties have been identified as promising agents against bacterial infections, including rice bacterial leaf blight. These compounds have exhibited significant antibacterial activities, with certain derivatives showing better efficacy than commercial agents. The enhancement of plant resistance against bacterial infections has been attributed to the stimulation of antioxidant enzyme activities and the improvement of chlorophyll content in plants (Shi et al., 2015).
Antiviral Agents
The synthesis of 1,3,4-oxadiazole derivatives has also extended to the exploration of their antiviral properties. Certain derivatives have been synthesized with the aim of identifying potential antiviral agents. These compounds have undergone evaluation for their efficacy against a range of viruses, revealing promising results in inhibiting viral activity. The specific modifications in the 1,3,4-oxadiazole structure have played a crucial role in determining their antiviral potential (Albratty, El-Sharkawy, & Alhazmi, 2019).
Corrosion Inhibition
The application of 1,3,4-oxadiazole derivatives extends beyond biomedical uses to include materials science, where they have been investigated for their corrosion inhibition properties. These compounds, through physicochemical and theoretical studies, have shown potential in protecting mild steel in acidic environments, indicating their utility in industrial applications (Ammal, Prajila, & Joseph, 2018).
Propriétés
IUPAC Name |
3-(1-methylsulfonylpyrrolidin-3-yl)-5-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S2/c1-19(15,16)14-5-4-8(7-14)10-12-11(17-13-10)9-3-2-6-18-9/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABSVBGTZYIMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

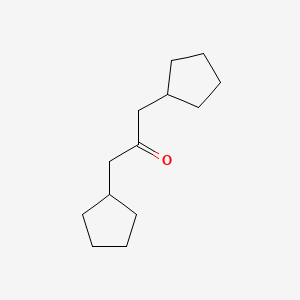
![8-(2-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2772242.png)
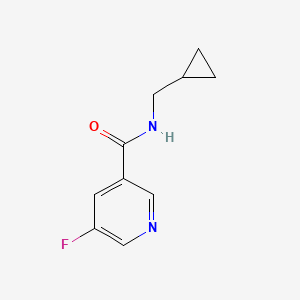
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2772244.png)


![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2772249.png)
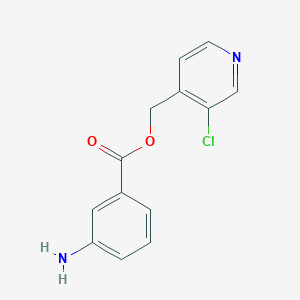
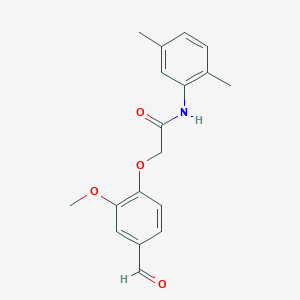

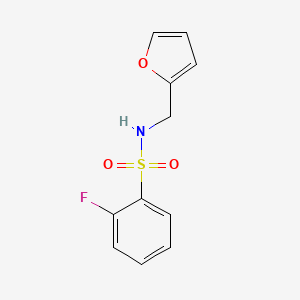
![9-((4-(2-(4-chlorophenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2772256.png)
![1-methyl-3-{[methyl(propyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2772261.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-isopropyl-2-furamide](/img/structure/B2772262.png)